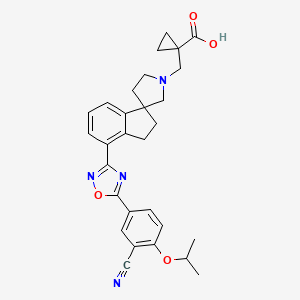
S1PR1 agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sphingosine-1-phosphate receptor 1 agonist 1 is a compound that activates the sphingosine-1-phosphate receptor 1. This receptor is a G protein-coupled receptor that plays a crucial role in immune cell trafficking, vascular development, and other physiological processes. The activation of sphingosine-1-phosphate receptor 1 by sphingosine-1-phosphate is essential for the egress of lymphocytes from lymphoid organs, making it a significant target for therapeutic interventions in autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 1 typically involves the use of sphingosine as a starting material. The synthetic route includes phosphorylation of sphingosine to produce sphingosine-1-phosphate, followed by modifications to enhance its agonistic activity towards sphingosine-1-phosphate receptor 1. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and bases like triethylamine .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring and control of reaction parameters such as temperature, pH, and reaction time. Advanced purification techniques like chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 1 undergoes various chemical reactions, including phosphorylation, oxidation, and substitution. These reactions are essential for its synthesis and modification to enhance its biological activity .
Common Reagents and Conditions
Phosphorylation: Phosphorus oxychloride, triethylamine, and solvents like dichloromethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include phosphorylated sphingosine derivatives and modified sphingosine-1-phosphate analogs with enhanced agonistic activity towards sphingosine-1-phosphate receptor 1 .
Aplicaciones Científicas De Investigación
Sphingosine-1-phosphate receptor 1 agonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study G protein-coupled receptor signaling pathways and receptor-ligand interactions.
Biology: Investigates the role of sphingosine-1-phosphate receptor 1 in immune cell trafficking, vascular development, and other physiological processes.
Medicine: Explores therapeutic potential in treating autoimmune diseases, multiple sclerosis, and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting sphingosine-1-phosphate receptor 1 for various medical conditions
Mecanismo De Acción
Sphingosine-1-phosphate receptor 1 agonist 1 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of lymphocytes and other cells. This binding activates the receptor, leading to the internalization and degradation of the receptor, thereby inhibiting lymphocyte egress from lymphoid organs. The activation of sphingosine-1-phosphate receptor 1 also triggers downstream signaling pathways involving G proteins, which regulate various cellular processes such as cell migration, proliferation, and survival .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod (FTY720): A first-generation sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor 1 modulator with improved safety profile.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 1 is unique due to its high specificity and potency towards sphingosine-1-phosphate receptor 1. Unlike other modulators, it provides a more targeted approach with fewer off-target effects, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C29H30N4O4 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
1-[[7-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]spiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C29H30N4O4/c1-18(2)36-24-7-6-19(14-20(24)15-30)26-31-25(32-37-26)22-4-3-5-23-21(22)8-9-28(23)12-13-33(16-28)17-29(10-11-29)27(34)35/h3-7,14,18H,8-13,16-17H2,1-2H3,(H,34,35) |
Clave InChI |
LVQIRPLIHSHCGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CCN(C5)CC6(CC6)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
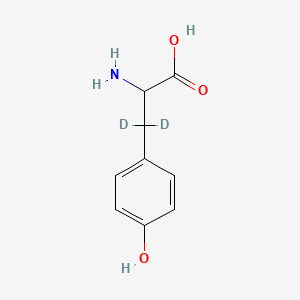
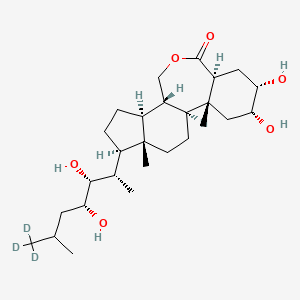

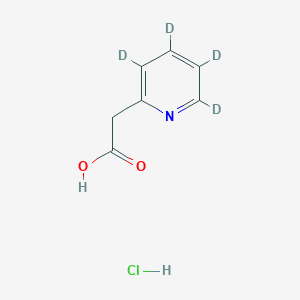
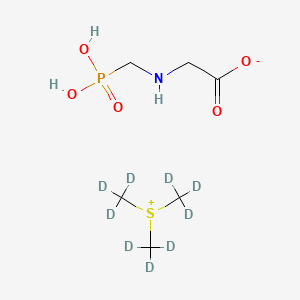
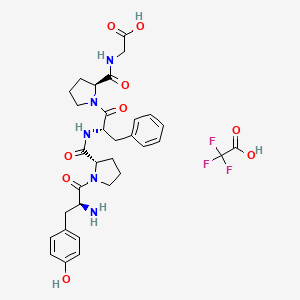
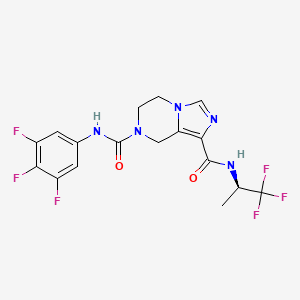

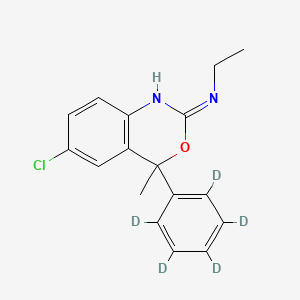

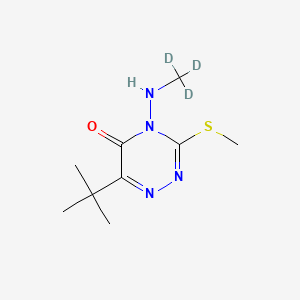
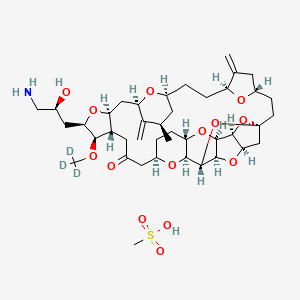
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
